An In-depth Technical Guide to 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
An In-depth Technical Guide to 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide
CAS Number: 54714-11-3
Synonyms: TDO, Steglich's Reagent
This guide provides a comprehensive technical overview of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide, a heterocyclic compound with significant applications in synthetic and medicinal chemistry. The content herein is tailored for researchers, scientists, and professionals in drug development, offering insights into its chemical properties, synthesis, and multifaceted applications.
Core Compound Profile
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a stable, crystalline solid characterized by a fused thieno-dioxol ring system.[1][2] This structural motif imparts unique reactivity, positioning it as a valuable reagent in organic synthesis, most notably as an activating agent in peptide bond formation.[1][2]
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| CAS Number | 54714-11-3 | [2] |
| Molecular Formula | C₁₇H₁₀O₅S | [1][3] |
| Molecular Weight | 326.32 g/mol | [1][3] |
| IUPAC Name | 4,6-diphenyl-2H-thieno[3,4-d][1][3]dioxol-2-one 5,5-dioxide | [1] |
| Appearance | Crystalline solid | N/A |
| Solubility | Soluble in organic solvents such as dichloromethane and dimethylformamide | [1] |
Synthesis and Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the carbonyl group within the dioxol-2-one ring, making it susceptible to nucleophilic attack. This reactivity is harnessed in its primary application as a coupling reagent.
Application in Peptide Synthesis: The Steglich Esterification Mechanism
The paramount application of 4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is as a modern alternative to traditional carbodiimides in Steglich esterification, a mild and efficient method for forming ester and amide bonds.[4][5][6] This makes it a valuable tool in solid-phase peptide synthesis (SPPS), where the formation of peptide bonds is the fundamental step.
The mechanism of action involves the activation of a carboxylic acid, which in the context of peptide synthesis is the C-terminus of a growing peptide chain or a protected amino acid.
Caption: Potential Anti-inflammatory Mechanisms of Action.
Conclusion and Future Directions
4,6-Diphenylthieno[3,4-d]-1,3-dioxol-2-one 5,5-dioxide is a versatile and efficient reagent for peptide synthesis, with its utility rooted in the principles of Steglich esterification. While its primary role is well-established in the field of organic chemistry, the emerging biological activities of the broader thieno-dioxol and thiophene chemical classes suggest a promising future for this compound in drug discovery and development. Further research is warranted to fully elucidate its synthetic pathways, optimize its use in various chemical transformations, and rigorously evaluate its potential as a lead compound for anticancer and anti-inflammatory therapies.
References
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